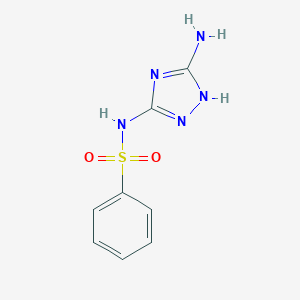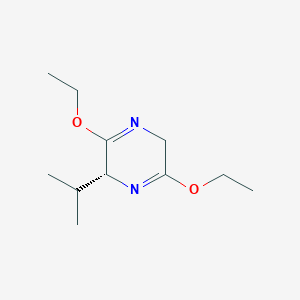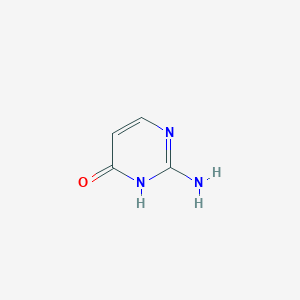
N-Bromo-2,2-dimethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bromo-2,2-dimethylaziridine (BDMA-NBr) is a highly reactive and versatile compound used in various scientific research applications. It is a heterocyclic organic compound that contains a three-membered aziridine ring and a bromine atom attached to the nitrogen atom. BDMA-NBr is a potent alkylating agent that can modify nucleic acids, proteins, and other biomolecules, making it a useful tool for studying biological processes and developing new drugs.
Wirkmechanismus
N-Bromo-2,2-dimethylaziridine is a potent alkylating agent that can modify biomolecules by adding an alkyl group to their reactive functional groups, such as the amino group of lysine or the thiol group of cysteine. This modification can affect the structure and function of the biomolecule, leading to changes in biological activity. N-Bromo-2,2-dimethylaziridine can also crosslink biomolecules, such as DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
N-Bromo-2,2-dimethylaziridine can affect various biological processes, depending on the biomolecule it reacts with. For example, it can inhibit DNA replication and transcription by modifying the DNA structure. It can also inhibit protein synthesis by modifying the amino acid residues of the protein. N-Bromo-2,2-dimethylaziridine can also induce cell death by causing DNA damage and activating apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-Bromo-2,2-dimethylaziridine is a highly reactive and versatile compound that can be used in various lab experiments. Its advantages include its ability to modify biomolecules with high efficiency and specificity, its ability to crosslink biomolecules, and its potential to develop new drugs. However, N-Bromo-2,2-dimethylaziridine also has limitations, such as its toxicity and potential side effects, its instability in aqueous solutions, and its potential to react with unintended biomolecules.
Zukünftige Richtungen
There are several future directions for N-Bromo-2,2-dimethylaziridine research, including:
1. Developing new drugs that target specific proteins and enzymes involved in cancer and other diseases.
2. Studying the structure and function of biomolecules, such as DNA and proteins, using N-Bromo-2,2-dimethylaziridine as a labeling agent.
3. Developing new methods for DNA sequencing and analysis using N-Bromo-2,2-dimethylaziridine.
4. Studying the mechanism of action of N-Bromo-2,2-dimethylaziridine and its effects on different biomolecules and biological processes.
5. Developing new methods for the synthesis and purification of N-Bromo-2,2-dimethylaziridine to improve its yield and purity.
In conclusion, N-Bromo-2,2-dimethylaziridine is a highly reactive and versatile compound that has various scientific research applications. It can modify biomolecules with high efficiency and specificity, making it a useful tool for studying biological processes and developing new drugs. However, it also has limitations, and its toxicity and potential side effects should be carefully considered when using it in lab experiments. Future research directions for N-Bromo-2,2-dimethylaziridine include developing new drugs, studying biomolecule structure and function, and improving synthesis and purification methods.
Synthesemethoden
N-Bromo-2,2-dimethylaziridine can be synthesized using different methods, including the reaction of N-bromoacetyl-2,2-dimethylaziridine with sodium hydride or the reaction of N-bromosuccinimide with 2,2-dimethylaziridine. The yield of the synthesis depends on the reaction conditions, such as temperature, solvent, and reagent concentration.
Wissenschaftliche Forschungsanwendungen
N-Bromo-2,2-dimethylaziridine has been used in various scientific research applications, such as DNA sequencing, protein labeling, and drug discovery. It can react with nucleic acids, amino acids, and other biomolecules, allowing researchers to study their structure and function. N-Bromo-2,2-dimethylaziridine has also been used to develop new anticancer drugs that target specific proteins and enzymes involved in cell growth and proliferation.
Eigenschaften
CAS-Nummer |
19816-91-2 |
|---|---|
Produktname |
N-Bromo-2,2-dimethylaziridine |
Molekularformel |
C4H8BrN |
Molekulargewicht |
150.02 g/mol |
IUPAC-Name |
1-bromo-2,2-dimethylaziridine |
InChI |
InChI=1S/C4H8BrN/c1-4(2)3-6(4)5/h3H2,1-2H3 |
InChI-Schlüssel |
KQRMPHZCIBZMAG-UHFFFAOYSA-N |
SMILES |
CC1(CN1Br)C |
Kanonische SMILES |
CC1(CN1Br)C |
Synonyme |
N-Bromo-2,2-dimethylaziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)

